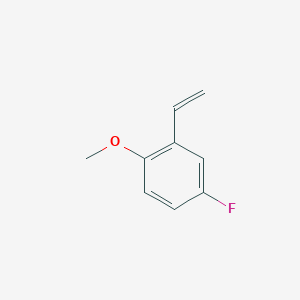

2-Ethenyl-4-fluoro-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZQVZIPVBOLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethenyl-4-fluoro-1-methoxybenzene CAS number and identifiers

The following technical guide provides an in-depth profile of 2-Ethenyl-4-fluoro-1-methoxybenzene (commonly referred to as 5-Fluoro-2-methoxystyrene ). This guide is structured to support researchers in synthetic chemistry and materials science, focusing on its synthesis, reactivity, and application in advanced polymerization.

Synonyms: 5-Fluoro-2-methoxystyrene; 4-Fluoro-2-vinylanisole; 2,5-FMOS.

Executive Summary

This compound is a specialized fluorinated styrene derivative serving as a critical monomer in the synthesis of functionalized polyolefins and alternating crystalline copolymers. Its unique structure—combining an electron-donating methoxy group, an electron-withdrawing fluorine atom, and a reactive vinyl handle—allows for precise electronic tuning in coordination polymerization and palladium-catalyzed coupling reactions.

Unlike simple styrenes, the 5-fluoro substitution pattern imparts enhanced metabolic stability and alters the crystallinity of resulting polymers, making it a high-value building block in both medicinal chemistry and advanced materials engineering.

Chemical Identity & Properties

Identifiers

| Identifier Type | Value | Note |

| Systematic Name | This compound | IUPAC |

| Common Name | 5-Fluoro-2-methoxystyrene | Preferred in polymer literature |

| CAS Number | Not Widely Listed | Synthesized directly from Precursor CAS 19415-51-1 |

| Precursor CAS | 19415-51-1 | (5-Fluoro-2-methoxybenzaldehyde) |

| Molecular Formula | C₉H₉FO | |

| Molecular Weight | 152.17 g/mol | |

| SMILES | COC1=C(C=C)C=C(F)C=C1 |

Physical Properties (Predicted/Analog-Based)

Note: As a reactive monomer often generated in situ, properties are derived from close structural analogs (e.g., 4-Vinylanisole) and calculated descriptors.

| Property | Value | Condition |

| Appearance | Colorless to pale yellow liquid | Standard Temperature/Pressure |

| Boiling Point | ~205–210 °C | 760 mmHg (Predicted) |

| Density | ~1.10 g/mL | 25 °C |

| Solubility | Soluble in THF, DCM, Toluene | Insoluble in Water |

| Stability | Prone to autopolymerization | Store < -20°C with stabilizer (e.g., BHT) |

Synthetic Routes & Methodology

The primary route to this compound is the Wittig Methylenation of its aldehyde precursor. This method ensures high regioselectivity and prevents the isomerization of the vinyl group.

Synthesis Workflow (Graphviz)

Figure 1: Wittig synthesis pathway transforming the aldehyde precursor into the target styrene monomer.

Detailed Experimental Protocol

Objective: Synthesis of 5-Fluoro-2-methoxystyrene from 5-Fluoro-2-methoxybenzaldehyde.

Reagents:

-

5-Fluoro-2-methoxybenzaldehyde (1.0 eq)[1]

-

Methyltriphenylphosphonium bromide (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried round-bottom flask under argon, suspend Methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

-

Deprotonation: Add KOtBu portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 30–60 minutes at 0°C.

-

Addition: Add 5-Fluoro-2-methoxybenzaldehyde dropwise (as a solution in THF) to the ylide mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: The crude oil contains triphenylphosphine oxide (solid). Triturate with cold hexanes to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (eluting with 100% Hexanes to 95:5 Hexanes/EtOAc).

Critical Control Point: The product is volatile and prone to polymerization. Do not use high vacuum for extended periods during concentration. Store immediately at -20°C.

Reactivity & Applications

Advanced Polymerization

This monomer is a key substrate for Coordination Copolymerization using Rare-Earth metal catalysts (Scandium, Yttrium). The fluorine substituent at the 5-position (para to the methoxy group) exerts a specific electronic effect that modulates the insertion rate and stereoselectivity of the polymerization.

-

Alternating Copolymers: It copolymerizes with ethylene or dienes to form materials with alternating crystalline and amorphous segments.

-

Catalysts: Quinolyl methylene fluorenyl complexes (e.g., (Flu-CH2-Qu)Sc(CH2SiMe3)2).[2][3][4][5][6]

-

Mechanism: The methoxy group can coordinate to the metal center, directing the insertion and potentially enabling "masking-free" copolymerization of polar monomers.

Reactivity Flowchart (Graphviz)

Figure 2: Divergent reactivity profiles leading to polymeric materials or small-molecule biaryls.

Safety & Handling

-

Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2).

-

Polymerization Warning: This compound can polymerize exothermically if heated or exposed to radical initiators without stabilizers.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (short term) or -20°C (long term).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors.

References

-

Wang, X., et al. (2020). Substituent Regulation of Alternating Crystalline Copolymers Synthesized via Carbanionic Copolymerization-Induced Crystallization. Macromolecules. Link

-

Wang, Y., et al. (2023).[2] Synthesis of Brominated Polyolefin Rubbers. Acta Polymerica Sinica. Link

-

Cui, D., et al. (2021).[5] Isospecific Alternating Copolymerization of Unprotected Polar Styrenes and Ethylene. ResearchGate. Link

-

PubChem. 5-Fluoro-2-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection Strategies for 2-Ethenyl-4-fluoro-1-methoxybenzene

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-Ethenyl-4-fluoro-1-methoxybenzene (Commonly referred to in literature as 5-Fluoro-2-methoxystyrene ). As a fluorinated styrene derivative, this molecule serves as a critical monomer in the synthesis of specialized fluoropolymers and as an intermediate in pharmaceutical cross-coupling reactions.

Effective solvent selection for this compound is governed by the interplay between its lipophilic fluorinated aromatic core and the polarizable vinyl-methoxy functionalities. This guide details solubility behaviors across solvent classes, provides validated protocols for saturation testing, and outlines solvent strategies for polymerization and purification workflows.

Physicochemical Profile & Solubility Theory

Understanding the solubility of this compound requires an analysis of its structural moieties. The molecule exhibits a "push-pull" electronic character due to the electron-donating methoxy group (ortho to vinyl) and the electron-withdrawing fluorine atom.

Structural Analysis[1]

-

Core Scaffold: Styrene (Vinylbenzene) – Highly lipophilic, soluble in non-polar organics.

-

Functional Group A (C-1 Methoxy): Adds moderate polarity and hydrogen bond accepting capability (Lewis base).

-

Functional Group B (C-4 Fluoro): Increases lipophilicity relative to the non-fluorinated analog and enhances solubility in fluorinated solvents or supercritical CO₂.

Predicted Solubility Parameters

Based on Group Contribution Methods (Hansen Solubility Parameters) and empirical data for structural analogs (e.g., 2-methoxystyrene, 4-fluorostyrene):

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 152.17 g/mol | Low MW facilitates rapid dissolution. |

| LogP (Octanol/Water) | ~2.9 – 3.2 | Highly lipophilic; practically insoluble in water. |

| Physical State | Liquid (at STP) | Miscible with many organic solvents rather than "dissolving." |

| H-Bond Donor | 0 | Cannot donate protons; poor solubility in pure H-bond acceptors without protic co-solvents. |

Solubility Tier List & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic affinity for this compound.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Miscible / High | Excellent dipole-dipole matching; primary choice for extraction and NMR analysis. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible / High | |

| Ethers (Cyclic & Linear) | THF, 1,4-Dioxane, Diethyl Ether, MTBE | High | The ether oxygen of the solvent interacts favorably with the electron-deficient vinyl system. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Soluble, but often requires heating to achieve homogeneity at high concentrations. Used for nucleophilic substitution reactions. |

| Alcohols (Polar Protic) | Methanol, Ethanol, Isopropanol | Moderate | Soluble at room temperature, but solubility decreases significantly at low temps ( |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Cyclohexane | Low to Moderate | "Like" (non-polar) dissolves "like," but the polarity of the methoxy group can cause phase separation at low temperatures. |

| Aqueous Media | Water, Brine | Insoluble | Hydrophobic effect dominates. Suitable as a continuous phase for emulsion polymerization. |

Experimental Protocols

To validate solubility for critical applications (e.g., recrystallization or saturation kinetics), use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (High Precision)

Objective: Determine the saturation limit (

-

Preparation: Weigh a dry, pre-tared scintillation vial (

). -

Saturation: Add 2.0 mL of the target solvent to a separate mixing vessel. Slowly add this compound dropwise with vigorous stirring until a visible phase separation (droplets) or turbidity persists for >10 minutes.

-

Equilibration: Stir the mixture at

for 4 hours. -

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into the pre-tared vial. -

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at

(Note: Ensure the monomer is not volatile under these conditions; if volatile, use HPLC Method B). -

Quantification: Weigh the vial (

).-

Calculation: Solubility (

) =

-

Protocol B: HPLC Saturation Method (For Volatile Monomers)

Objective: Quantify concentration without evaporation losses.

-

Standard Curve: Prepare standards of the monomer in Acetonitrile (0.1, 0.5, 1.0, 5.0 mg/mL).

-

Saturation: Prepare a saturated solution as in Protocol A.

-

Dilution: Take a 100

L aliquot of the filtered saturated solution and dilute into 900 -

Analysis: Inject onto a C18 column (Mobile Phase: 60:40 ACN:Water).

-

Validation: The calculated concentration must fall within the linear range of the standard curve.

Application-Specific Solvent Strategy

The choice of solvent dictates the reaction pathway and product quality. The diagram below illustrates the decision logic for solvent selection.

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal solvent system based on the intended chemical transformation.

Mechanistic Insights

-

Polymerization (Solution): Toluene is the gold standard. It solubilizes the growing polymer chain (preventing premature precipitation) and does not interfere with radical mechanisms. Anisole is a greener alternative with similar solubility parameters.

-

Polymerization (Precipitation): Methanol is used to terminate the reaction. The monomer is soluble in Methanol, but the polymer is not. Pouring the reaction mixture into excess Methanol precipitates the polymer while washing away unreacted monomer.

-

Cross-Coupling (Heck/Suzuki): DMF or 1,4-Dioxane are required to solubilize the palladium catalyst and the inorganic bases (

,

Handling & Stability in Solution

-

Inhibition: Solutions of this compound should contain a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) if stored for

hours, especially in etheral solvents which can form peroxides. -

Temperature: Store solutions at

. Room temperature solutions in chlorinated solvents are stable for short-term handling (<48 hours).

References

-

PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. [Link]

-

Wu, C., et al. (2021).[2] Isospecific Alternating Copolymerization of Unprotected Polar Styrenes and Ethylene. ResearchGate. (Demonstrates solubility/polymerization in Toluene/Anisole). [Link]

Sources

Boiling point and melting point of fluorinated vinylanisoles

The following technical guide details the physicochemical properties, synthesis, and applications of fluorinated vinylanisoles.

Physicochemical Profiling, Synthesis Workflows, and Drug Development Applications

Executive Summary

Fluorinated vinylanisoles represent a specialized class of styrenic derivatives where the pharmacophore combines the electron-donating methoxy group with the metabolic resilience of the carbon-fluorine bond. For researchers in medicinal chemistry and materials science, these compounds serve two critical functions: as bioisosteres for styrenes in drug design (enhancing metabolic stability against cytochrome P450 oxidation) and as functional monomers in the synthesis of high-dielectric fluoropolymers.

This guide provides an in-depth analysis of the boiling point (BP) and melting point (MP) trends of these compounds, bridging the gap between sparse experimental data and predictive physicochemical theory. It also outlines a robust, self-validating synthetic protocol for their production.

Physicochemical Architecture

The introduction of fluorine into the vinylanisole scaffold alters intermolecular forces in non-intuitive ways. Unlike chlorine or bromine, fluorine’s low polarizability often competes with its high electronegativity, leading to "orthogonal" physical properties.

The Fluorine Effect on Phase Transitions

-

Boiling Point (BP): Fluorination of aromatic rings typically results in a minimal increase or even a decrease in boiling point relative to the hydrogen analog, despite the increase in molecular weight. This is due to the low polarizability of the fluorine atom, which limits London dispersion forces. However, in vinylanisoles, the dipole moment created by the ortho or meta positioning of fluorine relative to the methoxy group can increase intermolecular attraction, slightly elevating the BP.

-

Melting Point (MP): Symmetry plays the dominant role here. Para-substitution generally enhances crystal packing efficiency, leading to higher melting points. The introduction of a fluorine atom can disrupt this packing if placed in an ortho position (2-fluoro), lowering the MP compared to the non-fluorinated parent.

Comparative Data Table

The following table synthesizes experimental data and high-confidence predictive models for key isomers.

| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Property |

| 4-Vinylanisole | 4-OMe-Styrene | 205 (lit.) | 2 | 1.009 | Baseline Reference |

| 4-Fluoroanisole | 4-F-Anisole | 157 (lit.) | -45 | 1.114 | Core Fragment Reference |

| 2-Fluoro-4-vinylanisole | 2-F, 4-OMe-Styrene | ~210–215 (est.) | < 0 (est.) | ~1.12 | High Metabolic Stability |

| 3-Fluoro-4-vinylanisole | 3-F, 4-OMe-Styrene | ~215–220 (est.) | < 10 (est.) | ~1.13 | Modified Electronic Bias |

| 3-Fluoro-4-methylanisole | 3-F, 4-Me-Anisole | 216 (lit.) | N/A | 1.00 | Saturated Analog Proxy |

Note on Data: While 4-vinylanisole is well-characterized, specific experimental constants for the fluorinated vinyl variants are often proprietary or absent from public registries. The estimated values above are derived from group contribution methods, using the 3-fluoro-4-methylanisole proxy which exhibits a significant BP elevation (+42°C) over 4-methylanisole (174°C), suggesting a strong dipole effect in this specific substitution pattern.

Synthetic Methodology: Wittig Olefination

To access specific fluorinated vinylanisoles for characterization, the Wittig reaction offers the most reliable control over regiochemistry, avoiding the polymerization risks associated with Heck coupling of styrenics.

Protocol: Synthesis of 2-Fluoro-4-vinylanisole

Objective: Convert 2-fluoro-4-methoxybenzaldehyde to 2-fluoro-4-vinylanisole.

Reagents:

-

Methyltriphenylphosphonium bromide ($ \text{MePPh}_3\text{Br} $) (1.2 equiv)

-

$ n

n -

2-Fluoro-4-methoxybenzaldehyde (1.0 equiv)

-

Dry Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Ylide Formation: In a flame-dried flask under Argon, suspend $ \text{MePPh}_3\text{Br}

n $-BuLi or $ \text{KO}t\text{Bu} $). The solution will turn bright yellow (ylide formation). Stir for 45 mins. -

Addition: Cool the ylide solution to -78°C to minimize side reactions. Slowly add the aldehyde (dissolved in minimal THF).

-

Reaction: Allow the mixture to warm naturally to room temperature (RT) over 2-4 hours. The color typically fades as the betaine intermediate collapses to the alkene and triphenylphosphine oxide ($ \text{Ph}_3\text{PO} $).

-

Quench & Workup: Quench with saturated aqueous $ \text{NH}_4\text{Cl}

\text{Et}_2\text{O} $) x3. -

Purification (Critical): The boiling point of the product (~210°C) allows for separation from solvent, but $ \text{Ph}_3\text{PO} $ is difficult to remove.

-

Method A: Trituration of the crude solid with hexanes (product dissolves, $ \text{Ph}_3\text{PO} $ precipitates).

-

Method B: Flash chromatography on silica gel (Eluent: 5% EtOAc in Hexanes).

-

Experimental Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Step-by-step Wittig olefination workflow for the synthesis of fluorinated vinylanisoles.

Structure-Property Relationships (SPR)

Understanding why the boiling point shifts is crucial for process design (e.g., selecting distillation fractions).

The Dipole-Lipophilicity Trade-off

Fluorine is highly electronegative (3.98 Pauling), inducing a strong bond dipole. However, its tight electron shell means it is not easily polarized.

-

Anisole Core: The methoxy group is an Electron Donating Group (EDG).

-

Fluorine Substitution:

-

Ortho (2-F): Creates a dipole aligned with or opposing the methoxy oxygen, significantly altering the net dipole moment. This explains the potential BP elevation seen in 3-fluoro-4-methylanisole.

-

Meta (3-F): Inductive electron withdrawal increases the acidity of the vinyl protons slightly, potentially influencing polymerization kinetics.

-

Caption: Logical pathway of fluorine's impact on the physicochemical properties of vinylanisoles.

Applications in Drug Development

The primary interest in these compounds lies in bioisosterism . The metabolic oxidation of the vinyl group (to an epoxide) is a common clearance pathway.

-

Metabolic Blocking: Fluorine substitution on the aromatic ring deactivates the ring toward oxidation, while the vinyl group remains available for targeted covalent inhibition or polymerization.

-

Lipophilicity Tuning: Fluorination modulates

, improving membrane permeability without the significant molecular weight penalty of heavier halogens.

References

-

4-Vinylanisole Properties: Wikipedia.[1] 4-Vinylanisole.[1][2] Link[1]

-

4-Fluoroanisole Properties: PubChem. 4-Fluoroanisole Compound Summary. Link

-

Wittig Reaction Protocol: Organic Syntheses. Preparation of Z-Iodoalkene. Link

-

Fluorine in Drug Design: Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. Link

-

3-Fluoro-4-methylanisole Data: Echemi. 3-Fluoro-4-methylanisole Properties. Link

Sources

Electronic Modulation of Methoxystyrene: A Guide to Fluorine Substitution Effects

Executive Summary

The strategic introduction of fluorine into methoxystyrene scaffolds represents a critical tool in both polymer chemistry and medicinal optimization. This guide dissects the electronic perturbations caused by fluorine substitution (

This whitepaper provides a mechanistic breakdown of these competing effects, their spectroscopic signatures (

Part 1: The Electronic Landscape (Hammett & Resonance)

To predict reactivity, one must quantify the electronic conflict between the methoxy group and the fluorine substituent. The reactivity of the vinyl group in styrene is dictated by the electron density of the aromatic ring.

The "Push-Pull" Conflict

-

Methoxy Group (

): A strong resonance donor ( -

Fluorine (

): A unique substituent that is highly electronegative (Inductive withdrawal,-

Meta-F: Resonance is geometrically impossible. Inductive withdrawal dominates (

). Result: Deactivation . -

Para-F: Resonance competes with induction. The net effect is weak withdrawal (

). Result: Neutral/Slight Deactivation .

-

Vector Analysis of Electronic Effects

The following diagram visualizes the competing electronic vectors in a 3-fluoro-4-methoxystyrene system, a common motif in drug design to protect the metabolically labile 4-position.

Figure 1: Electronic vector map of 3-fluoro-4-methoxystyrene. Note the opposing forces: OMe pumps density in (Green), while F pulls density out via induction (Red), reducing the net density available to the vinyl group.

Part 2: Spectroscopic Signatures ( NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for validating the electronic environment. The

Chemical Shift Prediction Table

The presence of the oxygen atom (OMe) significantly alters the fluorine shift compared to a naked fluorostyrene.

| Compound Structure | Substituent Position | Predicted | Electronic Environment | |

| 4-Fluorostyrene | Para-F | +0.06 | -118.0 | Baseline (Weakly Withdrawing) |

| 3-Fluoro-styrene | Meta-F | +0.34 | -113.0 | Deshielded (Inductive dominant) |

| 3-Fluoro-4-methoxystyrene | Meta-F / Para-OMe | +0.34 (F) / -0.27 (OMe) | -135.0 | Shielded : OMe donates e- density toward F. |

| 2-Fluoro-4-methoxystyrene | Ortho-F / Para-OMe | Variable (Steric) | -115.0 | Complex: Field effects & steric twist. |

*Note: Shifts are referenced to CFCl

Key Insight: In 3-fluoro-4-methoxystyrene, the strong resonance donation of the 4-OMe group increases electron density at the 3-position (ortho to the OMe). This "shields" the fluorine nucleus, causing a significant upfield shift (more negative ppm) compared to 3-fluorostyrene. This is a diagnostic signature of successful synthesis.

Part 3: Reactivity & Kinetics (Cationic Polymerization)

Methoxystyrenes are classic monomers for Living Cationic Polymerization . The stability of the propagating carbocation is paramount.

The Destabilization Effect

In a standard p-methoxystyrene (pMOS), the carbocation is stabilized by the p-OMe oxygen lone pair.

Effect of Fluorine Substitution:

Adding a fluorine atom (especially at the meta position relative to the vinyl group) exerts a strong inductive pull (

-

Destabilization: It pulls electron density away from the carbenium center.

-

Rate Retardation: The propagation rate constant (

) decreases significantly compared to non-fluorinated pMOS. -

Living Character: While the rate slows, the living nature often improves because the carbocation is less prone to side reactions (transfer/termination), provided the initiator system is tuned (e.g., using a weaker Lewis acid like

instead of

Polymerization Workflow (Graphviz)

Figure 2: Cationic polymerization cycle. Fluorine substitution shifts the equilibrium toward the Dormant species (P-Cl) by destabilizing the Active cation, requiring stronger Lewis acids or altered temperatures to maintain rates.

Part 4: Experimental Protocol

Synthesis of 3-Fluoro-4-Methoxystyrene (Wittig Approach)

This protocol avoids the use of harsh Grignard conditions that might affect the fluorine ring substitution.

Reagents:

-

3-Fluoro-4-methoxybenzaldehyde (

) -

Methyltriphenylphosphonium bromide (

) -

Potassium tert-butoxide (

, -

Dry THF (

)

Step-by-Step Methodology:

-

Suspension Preparation: In a flame-dried 250 mL round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in dry THF. Cool to

. -

Ylide Formation: Add

portion-wise. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 mins at -

Addition: Dropwise add 3-fluoro-4-methoxybenzaldehyde (dissolved in 10 mL THF) over 15 minutes. The yellow color may fade.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) should disappear; the styrene spot ( -

Quench & Workup: Quench with saturated

. Extract with Diethyl Ether ( -

Purification: Concentrate and purify via silica gel flash chromatography (100% Pentane to remove triphenylphosphine oxide).

-

Validation: Check

NMR. Expect singlet/multiplet at

Kinetic Monitoring (Self-Validating Protocol)

To verify the electronic effect on polymerization:

-

Setup: Prepare a dry NMR tube with monomer (

) in -

Initiation: Add

(catalytic amount). -

Measurement: Monitor the disappearance of vinylic protons (

and -

Validation: If

is

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).

-

Haufe, G., et al. (2025).[2] "Elucidating Fluorine Steering Effects in Diels-Alder Reactions." Journal of Organic Chemistry.

-

Satoh, K., Kamigaito, M., & Sawamoto, M. (2000). "Cationic Polymerization of p-Alkoxystyrenes in Aqueous Media." Macromolecules, 33(13), 4660–4666.

-

Bhattarai, P., & Altman, R. A. (2026).[3] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

-

Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene via Wittig Olefination

Executive Summary

This application note details the synthetic protocol for 2-Ethenyl-4-fluoro-1-methoxybenzene (CAS: 2206-88-4, also known as 4-fluoro-2-vinylanisole). This fluorinated styrene derivative is a critical fragment in medicinal chemistry, particularly for modifying metabolic stability in drug candidates.

The method utilizes a Wittig Olefination strategy, selected for its superior regiocontrol compared to Grignard addition/dehydration sequences. While traditional Wittig protocols often suffer from difficult purification (specifically triphenylphosphine oxide removal), this guide introduces a Zinc Chloride (ZnCl₂) complexation workup to streamline isolation without exhaustive chromatography.

Key Performance Indicators

-

Target: this compound

-

Precursor: 5-Fluoro-2-methoxybenzaldehyde

-

Yield Potential: 75–85% (Isolated)

-

Scale: Scalable from mg to multi-gram batches.

Strategic Analysis & Retrosynthesis

The synthesis targets the transformation of an aldehyde carbonyl to a terminal alkene.[1][2][3][4]

Retrosynthetic Logic:

-

Disconnection: The C=C double bond is the logical disconnection point.

-

Precursor Selection: The target molecule has a methoxy group at C1, a vinyl group at C2, and a fluorine at C4.

-

Critical Regiochemistry: To achieve the 4-fluoro/2-vinyl arrangement relative to the methoxy group, the starting material must be 5-Fluoro-2-methoxybenzaldehyde . (Note: In the aldehyde numbering, the carbonyl is C1, methoxy is C2, and fluorine is C5. Upon conversion to the anisole derivative, the numbering shifts, placing fluorine at C4).

-

-

Reagent Choice: Methyltriphenylphosphonium bromide (MePPh₃Br) serves as the methylene source. Potassium tert-butoxide (KOt-Bu) is chosen as the base for its solubility in THF and clean deprotonation profile, avoiding the pyrophoric risks of n-BuLi.

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway of the Wittig reaction showing the conversion of the phosphonium salt to the active ylide and subsequent olefination.[4][5][6]

Materials & Reagents

| Reagent | Equiv.[6][7][8][9][10] | Role | Critical Attribute |

| 5-Fluoro-2-methoxybenzaldehyde | 1.0 | Substrate | Purity >97%; liquid or low-melt solid. |

| Methyltriphenylphosphonium bromide | 1.2 - 1.3 | Ylide Precursor | Must be dry (hygroscopic). Dry at 100°C under vacuum if clumped. |

| Potassium tert-butoxide (KOt-Bu) | 1.3 - 1.4 | Base | Use 1.0M solution in THF or fresh solid (sublimed grade preferred). |

| Tetrahydrofuran (THF) | Solvent | Solvent | Strictly Anhydrous . Inhibitor-free. |

| Zinc Chloride (ZnCl₂) | 2.0 (vs TPPO) | Workup Agent | Anhydrous; for complexing phosphine oxide. |

Experimental Protocol

Protocol A: Standard High-Yield Synthesis (Inert Atmosphere)

Recommended for research scales (100 mg to 10 g).

Step 1: Ylide Generation ("The Instant Ylide")

-

Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add Methyltriphenylphosphonium bromide (1.3 equiv) to the flask.

-

Add anhydrous THF (concentration ~0.4 M relative to the salt).

-

Cool the white suspension to 0°C (ice/water bath).

-

Add KOt-Bu (1.4 equiv) slowly.

-

Observation: The suspension will turn a bright canary yellow (or sometimes orange), indicating the formation of the active ylide (Ph₃P=CH₂).

-

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Olefination

-

Dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.

-

Rate: Add over 10–15 minutes to prevent exotherms.

-

Observation: The yellow color will fade to a pale suspension as the ylide is consumed and the betaine/oxaphosphetane forms.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 3–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The aldehyde spot should disappear.

Step 3: Workup & TPPO Removal (The ZnCl₂ Method)

Standard aqueous workup often drags Triphenylphosphine Oxide (TPPO) into the organic layer. This modified workup precipitates TPPO.[11]

-

Quench the reaction with saturated NH₄Cl solution (approx. equal volume to THF).

-

Extract the aqueous layer 3x with Diethyl Ether (Et₂O) or MTBE . (Avoid DCM if possible, as it solubilizes TPPO more effectively than ether).

-

Combine organic layers and dry over MgSO₄ . Filter.

-

TPPO Precipitation:

-

Concentrate the crude mixture to roughly 1/4 volume.

-

Dissolve the residue in ethanol (or add ethanol to the oil).

-

Add ZnCl₂ (approx. 2 equiv relative to expected TPPO) dissolved in ethanol.[12]

-

Stir for 1 hour. The ZnCl₂-TPPO complex will precipitate as a white solid.

-

-

Concentrate the filtrate.[12]

Step 4: Final Purification

-

Perform a short Flash Column Chromatography on silica gel.

-

Eluent: 100% Pentane or Hexanes initially, ramping to 5% EtOAc/Hexanes.

Process Control & Troubleshooting

Workflow Logic

Figure 2: Operational workflow with critical decision points for reaction monitoring.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Yellow Color | Wet THF or old Base. | Abort. Distill THF or use fresh KOt-Bu. The ylide is water-sensitive. |

| Low Conversion | Enolizable protons? | Unlikely with this substrate. Ensure aldehyde purity. Increase reaction time or temp (up to 40°C). |

| Product contaminated with white solid | TPPO breakthrough. | Triturate product with cold pentane; filter. TPPO is insoluble in pentane.[10] |

Characterization Data (Expected)

1H NMR (400 MHz, CDCl₃):

-

Vinyl Protons: Look for the characteristic ABX system of the terminal styrene.

- ~6.9–7.1 ppm (dd, 1H, J = 17.5, 11.0 Hz, alpha-H).

- ~5.7 ppm (d, 1H, J = 17.5 Hz, trans-beta-H).

- ~5.2 ppm (d, 1H, J = 11.0 Hz, cis-beta-H).

-

Methoxy: Singlet at

~3.85 ppm (3H). -

Aromatic: Three protons.[6] The splitting pattern will be complex due to F-H coupling (J ~5-9 Hz).

19F NMR:

-

Single peak around -110 to -120 ppm (typical for fluoro-anisoles).

Safety & Handling

-

Fluorinated Intermediates: Generally stable, but avoid inhalation of dusts/vapors.

-

Methyltriphenylphosphonium bromide: Toxic if swallowed. Irritant.

-

Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under inert gas.[5][8][13]

References

-

Wittig Reaction Mechanism & Scope

-

Purification (TPPO Removal with ZnCl₂)

-

General Wittig Protocols (Organic Syntheses)

-

Fitjer, L.; Quabeck, U. The Wittig Reaction using Potassium tert-Butoxide in Tetrahydrofuran. Synth. Commun.1985 , 15, 855-864.

-

Sources

- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. researchgate.net [researchgate.net]

- 9. shenvilab.org [shenvilab.org]

- 10. echemi.com [echemi.com]

- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. chem.rochester.edu [chem.rochester.edu]

Application Note: Heck Cross-Coupling Protocols for 4-Fluoro-2-Vinylanisole Synthesis

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for synthesizing 4-fluoro-2-vinylanisole (also known as 1-fluoro-3-methoxy-4-vinylbenzene derivatives) via the Mizoroki-Heck reaction.

Executive Summary

The synthesis of 4-fluoro-2-vinylanisole presents a specific challenge in cross-coupling chemistry: the installation of a vinyl group onto an electron-rich, ortho-substituted aryl halide. While Suzuki-Miyaura vinylation is a common alternative, the Mizoroki-Heck reaction offers superior atom economy and lower reagent costs by utilizing ethylene gas directly.

This guide details two validated protocols:

-

High-Pressure Autoclave Method: The industrial gold standard for maximizing yield and throughput.

-

Atmospheric "Jeffery" Method: A robust, ligand-free laboratory protocol using phase-transfer catalysis (PTC) for conditions where high-pressure equipment is unavailable.

Retrosynthetic & Mechanistic Analysis

The Substrate Challenge

The precursor, 2-bromo-4-fluoroanisole , possesses two critical features affecting catalytic turnover:

-

Electronic Deactivation: The ortho-methoxy group is a strong electron-donating group (EDG), which increases electron density at the C-Br bond. This makes the oxidative addition of Pd(0) slower compared to electron-deficient aryl halides.

-

Steric Hindrance: The ortho-methoxy group creates steric bulk, impeding the approach of bulky phosphine-ligated palladium species.

The Solution: Ligand Selection & Additives

To overcome these barriers, we employ two distinct strategies:

-

Strategy A (Phosphine-Modified): Use of P(o-tol)₃ (Tri-o-tolylphosphine). The steric bulk of this ligand actually aids in the formation of the active mono-phosphine Pd(0) species and promotes the dissociation required for alkene coordination.

-

Strategy B (Ligand-Free/Jeffery): Use of TBAB (Tetrabutylammonium bromide). This stabilizes "naked" Pd-nanoclusters, which are highly active and less sensitive to steric hindrance than phosphine-coordinated complexes.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

Figure 1: Catalytic cycle for the Heck vinylation of 2-bromo-4-fluoroanisole. Note the oxidative addition is the rate-determining step due to the electron-rich methoxy group.

Experimental Protocols

Protocol A: High-Pressure Ethylene (Recommended)

Best for: Scale-up (>10g), high yields, and clean reaction profiles.

Reagents & Equipment:

-

Substrate: 2-bromo-4-fluoroanisole (1.0 equiv)

-

Gas: Ethylene (Grade 3.0 or higher)

-

Catalyst: Pd(OAc)₂ (1.0 mol%)

-

Ligand: P(o-tol)₃ (2.0 - 4.0 mol%)

-

Base: Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Vessel: Stainless steel autoclave (Parr or similar)

Step-by-Step Methodology:

-

Charge: In a glovebox or under Ar flow, load Pd(OAc)₂ and P(o-tol)₃ into the autoclave liner. Add the aryl bromide and solvent.[1]

-

Solvation: Add Et₃N last. Seal the reactor immediately.

-

Purge: Purge the reactor 3 times with Nitrogen (10 bar), then 3 times with Ethylene (5 bar) to remove oxygen.

-

Pressurize: Fill with Ethylene to 10-15 bar (150-220 psi) .

-

Reaction: Heat to 100°C with vigorous stirring (800+ RPM).

-

Note: Pressure may drop initially as ethylene is consumed. Repressurize if it drops below 8 bar.

-

-

Duration: Run for 12–24 hours. Monitor consumption by HPLC/GC.

-

Workup: Cool to RT. Vent gas carefully (into a fume hood). Dilute with Ethyl Acetate, wash with 1M HCl (to remove amine salts) and Brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Atmospheric "Jeffery" Conditions (Ligand-Free)

Best for: Lab scale (<5g), quick screening, no autoclave required.

Reagents & Equipment:

-

Substrate: 2-bromo-4-fluoroanisole (1.0 equiv)

-

Gas: Ethylene (Balloon)

-

Catalyst: Pd(OAc)₂ (2.0 - 3.0 mol%)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv, anhydrous/granular)

-

Solvent: DMF (Dimethylformamide)

-

Vessel: 3-neck round bottom flask with reflux condenser.

Step-by-Step Methodology:

-

Setup: Flame-dry the glassware. Equip with a heavy magnetic stir bar.

-

Charge: Add Pd(OAc)₂, TBAB, K₂CO₃, and Substrate.

-

Degas: Add DMF. Sparge the solution with Argon for 15 minutes.

-

Ethylene Introduction: Switch to an Ethylene balloon (double-balloon setup recommended for pressure maintenance). Insert a long needle into the solution to sparge with Ethylene for 5 mins, then pull the needle to the headspace.

-

Reaction: Heat to 80–90°C .

-

Critical: Do not overheat (>100°C) as Pd-black precipitation accelerates under ligand-free conditions.

-

-

Duration: 24–48 hours.

-

Workup: Dilute with water/ether. The high solubility of DMF in water requires thorough washing (3x Water, 1x LiCl solution).

Critical Parameter Analysis

The following table summarizes the impact of key variables specifically for the 4-fluoro-2-vinylanisole target.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF or MeCN | Polar aprotic solvents stabilize the ionic Pd(II) intermediates. DMF is superior for the Jeffery conditions (Protocol B) to solubilize the carbonate base. |

| Base | Et₃N (Protocol A) K₂CO₃ (Protocol B) | Soluble organic bases (Et₃N) are preferred for homogenous phosphine systems. Inorganic bases (K₂CO₃) work best with Phase Transfer Catalysts (TBAB). |

| Ligand | P(o-tol)₃ | The steric bulk prevents the formation of inactive bis-phosphine Pd complexes, keeping the catalyst in the active mono-ligated state necessary for bulky ortho-substrates. |

| Temperature | 80-100°C | Higher temperatures promote oxidative addition of the electron-rich aryl bromide but increase the risk of polymerization of the vinyl product. Do not exceed 110°C. |

Quality Control & Troubleshooting

Analytical Markers (NMR)

-

Product ID: Look for the characteristic vinyl protons in ¹H NMR.

-

Terminal Vinyl Protons: Two doublets (dd) typically between 5.2 – 5.8 ppm.

-

Internal Vinyl Proton: A doublet of doublets (dd) around 6.6 – 7.1 ppm.

-

Methoxy Group: Singlet at ~3.8 ppm.

-

-

Impurity (Isomerization): If the vinyl group migrates (rare with ethylene but possible), you will lose the terminal alkene signals.

-

Impurity (Homocoupling): Biaryl formation (4,4'-difluoro-2,2'-dimethoxybiphenyl) indicates catalyst deactivation or oxygen leakage.

Troubleshooting Guide

-

Problem: Low Conversion (<50%).

-

Cause: Catalyst poisoning or insufficient ethylene pressure.

-

Fix: Increase catalyst loading to 3 mol%; ensure rigorous de-oxygenation; switch to Protocol A (High Pressure).

-

-

Problem: Pd-Black Formation (Mirror on flask).

-

Cause: "Jeffery" conditions overheating or lack of oxidant.

-

Fix: Add more TBAB (stabilizer); lower temperature by 10°C.

-

Safety & Handling

-

Ethylene: Extremely flammable and acts as an asphyxiant. All balloon reactions must be performed in a high-flow fume hood. Autoclaves must be pressure-tested and housed in a blast shield or designated high-pressure bay.

-

HF Generation: While the C-F bond is generally stable under Heck conditions, accidental defluorination can generate trace HF. Glassware etching is a sign of this. Always work up with a basic wash (NaHCO₃).

-

4-Fluoro-2-vinylanisole: Likely a skin irritant and potential sensitizer (similar to styrene derivatives). Handle with gloves and avoid inhalation.

References

-

Classic Heck Conditions (Phosphine Ligands)

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.

-

Jeffery Conditions (Ligand-Free/PTC)

- Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions.

-

Vinylation of Electron-Rich Aryl Bromides

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

General Review of Heck Reaction Mechanisms

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Application Notes and Protocols for 2-Ethenyl-4-fluoro-1-methoxybenzene in Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Vinyl Anisole Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of rational drug design. The building block, 2-ethenyl-4-fluoro-1-methoxybenzene, also known as 2-vinyl-5-fluoroanisole, presents itself as a highly valuable scaffold, embodying several key features sought after by drug discovery professionals.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy group offers a handle for further functionalization and can influence the electronic properties of the aromatic ring. The vinyl group is a versatile functional handle, amenable to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This allows for the facile introduction of molecular complexity and the construction of diverse chemical libraries for biological screening.

This document serves as a detailed guide for researchers, providing in-depth application notes and validated protocols for the utilization of this compound in the synthesis of medicinally relevant compounds. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen experimental conditions.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Stilbene Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in contemporary organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The vinyl group of this compound is an excellent substrate for these transformations, allowing for the synthesis of substituted stilbenes and other conjugated systems.

A. The Heck-Mizoroki Reaction: Synthesis of Substituted Stilbenes

The Heck-Mizoroki reaction facilitates the coupling of a vinyl group with an aryl halide or triflate, providing a direct route to stilbene derivatives.[1][2] Stilbenes are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) acetate/triphenylphosphine system is a classic and reliable choice for the Heck reaction. Triphenylphosphine serves as a ligand to stabilize the palladium(0) active species and influence the reaction's efficiency.

-

Base: An inorganic base like potassium carbonate is used to neutralize the hydrogen halide generated during the catalytic cycle, regenerating the active palladium catalyst.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically used to ensure the solubility of the reactants and the palladium catalyst.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst.

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-2-(4-methoxy-3-vinylphenyl)ethene

This protocol describes a general procedure for the Heck reaction between this compound and an aryl halide.

| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| This compound | 152.18 | 1.0 g | 1.0 |

| 4-Iodoanisole | 234.04 | 1.83 g | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 74 mg | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 172 mg | 0.10 |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.80 g | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add this compound (1.0 g, 6.57 mmol), 4-iodoanisole (1.83 g, 7.89 mmol), palladium(II) acetate (74 mg, 0.33 mmol), triphenylphosphine (172 mg, 0.66 mmol), and potassium carbonate (1.80 g, 13.14 mmol).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).

-

Wash the combined organic filtrate with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

B. The Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] While the vinyl group of this compound is not the direct participant in this reaction, this building block can be first converted to a boronic acid or ester derivative, which can then be coupled with various aryl or heteroaryl halides to generate a diverse array of biaryl structures. Biaryl motifs are prevalent in many approved drugs.

Causality Behind Experimental Choices:

-

Catalyst System: A pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often used for its high activity and stability. The dppf ligand is effective in promoting the coupling of a wide range of substrates.

-

Base: A moderately strong base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly employed. Water is essential for the activation of the boronic acid by the base.

-

Inert Atmosphere: As with the Heck reaction, an inert atmosphere is crucial to prevent catalyst deactivation.

Experimental Protocol: Synthesis of a Biaryl Compound from a Boronic Ester of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a boronic ester derivative with an aryl bromide.

| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| 2-(2-Ethenyl-4-fluoro-1-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 278.15 | 1.0 g | 1.0 |

| 4-Bromo-N,N-dimethylaniline | 200.09 | 864 mg | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 147 mg | 0.05 |

| Potassium carbonate (K₂CO₃) | 138.21 | 995 mg | 2.0 |

| 1,4-Dioxane | - | 15 mL | - |

| Water | - | 5 mL | - |

Step-by-Step Methodology:

-

In a Schlenk flask, dissolve 2-(2-ethenyl-4-fluoro-1-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 g, 3.60 mmol) and 4-bromo-N,N-dimethylaniline (864 mg, 4.32 mmol) in 1,4-dioxane (15 mL).

-

Add an aqueous solution of potassium carbonate (995 mg in 5 mL of water).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (147 mg, 0.18 mmol).

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (40 mL).

-

Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl compound.

II. [4+2] Cycloaddition (Diels-Alder) Reactions: Accessing Cyclic Scaffolds

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings.[5] This [4+2] cycloaddition reaction is highly stereospecific and offers a route to complex cyclic and polycyclic structures that are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices:

-

Diene Selection: The reactivity of the Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Electron-rich dienes react more readily with electron-poor dienophiles, and vice-versa. The electron-donating methoxy group on the dienophile (this compound) makes it moderately electron-rich. Therefore, pairing it with an electron-deficient diene will accelerate the reaction.

-

Lewis Acid Catalysis: Lewis acids can be used to catalyze Diels-Alder reactions by coordinating to the dienophile, making it more electron-deficient and thus more reactive towards the diene.

-

Solvent and Temperature: The choice of solvent and temperature can significantly impact the reaction rate and selectivity. Non-polar solvents are often preferred, and elevated temperatures are typically required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of a Cyclohexene Derivative

This protocol provides a general procedure for the Diels-Alder reaction of this compound with an electron-deficient diene.

| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| This compound | 152.18 | 1.0 g | 1.0 |

| Tetracyanoethylene (TCNE) | 128.09 | 1.0 g | 1.2 |

| Toluene | - | 25 mL | - |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 6.57 mmol) and tetracyanoethylene (1.0 g, 7.81 mmol).

-

Add dry toluene (25 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired cyclohexene derivative.

III. Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions and cycloadditions allows for the efficient synthesis of a wide range of molecular scaffolds, including stilbenes, biaryls, and complex cyclic systems. The protocols provided in this document offer a starting point for researchers to explore the rich chemistry of this compound. Further exploration of its reactivity, including asymmetric transformations and its use in the synthesis of complex natural product analogues, will undoubtedly continue to expand its role in the discovery of new therapeutic agents.

References

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1991). Synthesis and evaluation of new C-ring-substituted cis- and trans-stilbene analogues as potential anticancer agents. Journal of Medicinal Chemistry, 34(8), 2579–2588.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.

- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Jeffery, T. (1996). Recent improvements and developments in the Heck reaction. Tetrahedron, 52(30), 10113-10130.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

- Oppolzer, W. (1990). Intramolecular (Alkene- and Alkyne-) Isocyanide Cycloadditions. Angewandte Chemie International Edition in English, 29(12), 1313-1327.

Sources

Application Note: Catalytic Hydrogenation of the Vinyl Group in 2-Ethenyl-4-fluoro-1-methoxybenzene

Abstract & Strategic Overview

This application note details the protocol for the chemoselective reduction of the vinyl moiety in 2-Ethenyl-4-fluoro-1-methoxybenzene to an ethyl group using Palladium on Carbon (Pd/C). While the hydrogenation of styrenes is a fundamental transformation, this specific substrate presents a chemo-selectivity checkpoint: the preservation of the aryl-fluoride bond.

Scientific Rationale:

The vinyl group (

Reaction Scheme & Mechanism

The transformation proceeds via a heterogeneous mechanism on the surface of the palladium catalyst. The alkene adsorbs onto the metal surface, followed by the syn-addition of two hydrogen atoms.

Figure 1: Mechanistic pathway of heterogeneous hydrogenation on Palladium surface.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | This compound | Starting Material |

| Catalyst | 10% Pd/C (wet support preferred) | Heterogeneous Catalyst |

| Solvent | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Reaction Medium |

| Gas | Hydrogen ( | Reductant (Balloon) |

| Filter Aid | Celite® 545 | Catalyst Removal |

Critical Safety Pre-Check

DANGER: Dry Pd/C is pyrophoric . It can ignite spontaneously in the presence of methanol vapors and air.

-

Rule 1: Always use an inert gas (Nitrogen/Argon) blanket when handling the catalyst.

-

Rule 2: Use "wet" Pd/C (usually sold with ~50% water content) to minimize ignition risk.

-

Rule 3: Never add dry catalyst to a flask containing methanol. Add the catalyst first, purge with inert gas, then add solvent.[1][2][3]

Step-by-Step Procedure

Phase 1: Setup & Inerting

-

Weighing: To a dry round-bottom flask (RBF) equipped with a magnetic stir bar, add This compound (1.0 equiv).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass).

-

Note: If using 1g of substrate, use 100mg of catalyst.

-

-

Inert Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold.[3] Evacuate and backfill with Nitrogen (

) three times to remove oxygen. -

Solvent Addition: Under a positive pressure of

, inject Methanol (0.1 M concentration, approx. 10 mL per gram of substrate) via syringe.-

Why Methanol? High solubility of styrenes and fast reaction kinetics.

-

Alternative: Use Ethyl Acetate if the substrate is lipophilic or if safety protocols restrict MeOH use with Pd/C.

-

Phase 2: Hydrogenation

-

Hydrogen Introduction: Prepare a balloon filled with

gas. Attach a needle to the balloon. -

Exchange: Insert a vent needle into the septum to relieve

pressure, then insert the -

Purge Cycle: Briefly open the septum slightly (or use a vacuum line carefully) to flush the headspace with

. (Repeat x3). -

Reaction: Stir vigorously at room temperature (20-25°C) under 1 atm

(balloon pressure).-

Duration: Typically 1–4 hours.

-

Monitoring: Monitor by TLC (Thin Layer Chromatography) or GC-MS. Look for the disappearance of the vinyl alkene spot.

-

Phase 3: Workup & Purification

-

Quenching: Remove the

balloon. Flush the flask with -

Filtration: Prepare a sintered glass funnel with a pad of Celite . Wet the Celite with methanol.

-

Filtering: Filter the reaction mixture through the Celite pad to remove the Pd/C.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

-

Validation: Analyze via

H NMR.

Experimental Workflow Visualization

Figure 2: Operational workflow for the batch hydrogenation process.

Data Validation & Expected Results

NMR Interpretation

Successful hydrogenation is confirmed by the specific shift in proton signals.

| Proton Type | Substrate ( | Product ( | Change |

| Vinyl | ~6.7 (dd) | Absent | Converted |

| Vinyl | ~5.2 & 5.7 (dd) | Absent | Converted |

| Ethyl | Absent | ~2.6 (q) | New Signal |

| Ethyl | Absent | ~1.2 (t) | New Signal |

| Methoxy | ~3.8 (s) | ~3.8 (s) | Unchanged |

Troubleshooting Guide

-

Issue: Reaction is stalled (incomplete conversion after 4 hours).

-

Cause: Catalyst poisoning (sulfur/amines) or poor mass transfer.

-

Solution: Purge flask with

, filter, and re-subject to fresh catalyst. Ensure vigorous stirring to break

-

-

Issue: Defluorination observed (formation of 2-ethylanisole).

-

Cause: Reaction time too long or catalyst too active.

-

Solution: Stop reaction immediately upon consumption of starting material. Switch solvent to Ethyl Acetate (less polar) to reduce catalyst activity slightly.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Common Organic Chemistry. (2023). Palladium on Carbon (Pd/C) Protocols. Link

-

Grushin, V. V. (2010). The Organometallic Chemistry of Carbon-Fluorine Bonds. Chemical Reviews. (Discusses stability of Ar-F bonds). Link

Sources

Application Note: Advanced Functionalization of 2-Ethenyl-4-fluoro-1-methoxybenzene

This guide is structured to address the specific synthetic challenges posed by 2-Ethenyl-4-fluoro-1-methoxybenzene (also known as 4-fluoro-2-vinylanisole). Unlike standard aromatic substrates, this molecule presents a "Vinyl Paradox": the vinyl group is a reactive handle that is susceptible to polymerization or addition under the very conditions typically used to functionalize the ring.

Strategic Analysis: The "Vinyl Paradox"

The core challenge in functionalizing This compound is distinguishing the aromatic ring reactivity from the vinyl side chain. Standard Electrophilic Aromatic Substitution (EAS) conditions (e.g.,

To functionalize the ring chemoselectively, we must exploit Orthogonal Reactivity Modes :

-

Steric Control: Using transition metal catalysts that select the least hindered C-H bond (Ir-catalyzed Borylation).

-

Kinetic Basicity (Non-Nucleophilic): Using hindered amide bases (LiTMP) to deprotonate the ring without initiating anionic polymerization of the styrene.

-

Coordination Chemistry: Leveraging the methoxy group as a Directed Metalation Group (DMG).

Electronic & Steric Reactivity Map

The molecule has three open positions on the ring (3, 5, and 6). Their accessibility is governed by the interplay of the Methoxy (strong donor/director), Fluoro (withdrawing/acidifying), and Vinyl (conjugating/bulky) groups.

Caption: Reactivity landscape showing the accessibility of ring positions 3, 5, and 6 based on steric and electronic factors.

Protocol A: Regioselective C-H Borylation (Targeting C-5)

Objective: Install a boron handle at Position 5 without touching the vinyl group. Mechanism: Iridium-catalyzed C-H activation is governed by sterics. Position 3 is blocked. Position 6 is ortho to the methoxy group. Position 5 is the least hindered, flanked by a Fluorine atom (small radius) and a proton.

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Boron Source:

(Bis(pinacolato)diboron) (0.55 equiv per C-H bond; typically 1.1 equiv used) -

Solvent: THF or Hexane (Anhydrous)

Step-by-Step Methodology

-

Glovebox Setup: In a

-filled glovebox, charge a reaction vial with -

Reagent Addition: Add

(280 mg, 1.1 mmol) and the substrate (152 mg, 1.0 mmol). -

Reaction: Seal the vial with a Teflon-lined cap. Heat to 60°C for 4–8 hours .

-

Note: The vinyl group is stable under these conditions. Iridium catalysts do not typically hydroborate internal alkenes or styrenes efficiently without specific ligands/conditions, preferring the electron-rich aromatic C-H insertion.

-

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with

) to remove the catalyst. -

Purification: Concentrate in vacuo. The product (typically a solid or viscous oil) can be recrystallized from pentane or used directly in Suzuki couplings.

Expected Outcome: >90% regioselectivity for Position 5 (4-fluoro-1-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-vinylbenzene).

Protocol B: Directed Ortho Metalation (DoM) (Targeting C-6)

Objective: Functionalize Position 6 (Ortho to OMe) using lithiation. Critical Safety & Chemistry Note: Do NOT use n-BuLi. n-Butyllithium acts as a nucleophile and will initiate anionic polymerization of the styrene double bond. You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is a bulky, non-nucleophilic base.

Materials

-

Substrate: this compound

-

Base: LiTMP (Prepared in situ from 2,2,6,6-Tetramethylpiperidine and n-BuLi)

-

Electrophile: DMF (for aldehyde),

(for iodide), or -

Solvent: Anhydrous THF.

Experimental Workflow

Caption: Workflow for non-nucleophilic lithiation to avoid vinyl polymerization.

Step-by-Step Methodology

-

LiTMP Preparation:

-

Flame-dry a 50 mL Schlenk flask under Argon.

-

Add anhydrous THF (10 mL) and 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes). Stir for 30 mins at -78°C to form LiTMP.

-

-

Metalation:

-

Dissolve this compound (1.0 equiv) in THF (2 mL).

-

Add this solution slowly (over 10 mins) to the LiTMP solution at -78°C.

-

Mechanism:[1][2][3][4][5][6][7][8] The LiTMP coordinates to the Methoxy oxygen (CIPE - Complex Induced Proximity Effect) and deprotonates Position 6 . Position 3 is less favored due to steric clash with the vinyl group and the bulky TMP base.

-

Stir for 1 hour at -78°C. The solution usually turns bright yellow/orange.

-

-

Quenching:

-

Add the electrophile (e.g., Iodine dissolved in THF, or DMF) rapidly.

-

Allow the mixture to warm to room temperature over 2 hours.

-

-

Workup: Quench with saturated

. Extract with EtOAc.

Expected Outcome: Functionalization at Position 6 (e.g., 2-Ethenyl-4-fluoro-1-methoxy-6-iodobenzene).

Summary of Reactivity & Selectivity

| Method | Reagent | Target Position | Mechanism | Key Precaution |

| C-H Activation | C-5 | Steric Control | Requires | |

| DoM | LiTMP / Electrophile | C-6 | Coordination (OMe) | Avoid n-BuLi (Polymerization risk). Keep at -78°C. |

| EAS (Halogenation) | NBS / MeCN | Mixture/Vinyl | Electronic | Not Recommended. High risk of vinyl addition. Use Borylation |

Why "Indirect" EAS is Better

If you require a halogen at Position 5 or 6, do not use direct bromination (

References

-

Ir-Catalyzed Borylation of Sterically Hindered Arenes

-

Directed Ortho Metalation (DoM)

- Lithiation of Styrenes (Polymerization vs. Metalation): Title: Anionic Polymerization of Styrene Derivatives. Source:Prog. Polym. Sci.2007, 32, 1–25. (Contextual grounding for avoiding n-BuLi).

-

Non-Nucleophilic Bases in Synthesis

- Title: Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP).

- Source:Encyclopedia of Reagents for Organic Synthesis.

-

URL:[Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. datapdf.com [datapdf.com]

- 3. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. researchgate.net [researchgate.net]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Large-Scale Preparation of 2-Ethenyl-4-fluoro-1-methoxybenzene

Introduction: The Strategic Importance of 2-Ethenyl-4-fluoro-1-methoxybenzene

This compound, also known as 2-vinyl-5-fluoroanisole, is a highly valuable substituted styrene derivative. Its unique electronic properties, conferred by the electron-donating methoxy group and the electron-withdrawing fluorine atom, make it a critical building block in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. The vinyl functional group serves as a versatile handle for a multitude of subsequent chemical transformations, including polymerization, metathesis, and various addition reactions.

However, transitioning the synthesis of this molecule from laboratory-scale to large-scale production presents significant challenges. The primary objectives for industrial-scale synthesis are process robustness, scalability, cost-effectiveness, high yield, and adherence to stringent safety and environmental standards. This document provides a detailed guide for researchers and process chemists, outlining two robust and scalable protocols for the synthesis of this compound, with a critical analysis of the underlying chemical principles.

Comparative Analysis of Synthetic Strategies for Aryl Vinylation

The introduction of a vinyl group onto an aromatic ring is a cornerstone of modern organic synthesis. Several methods exist, each with distinct advantages and limitations for large-scale applications.

-

Heck Reaction : This palladium-catalyzed reaction couples aryl halides with alkenes.[1][2] Using ethylene gas as the vinyl source is the most atom-economical approach and is employed industrially.[3] However, it often requires high-pressure reactors (autoclaves) and elevated temperatures, posing significant equipment and safety challenges for facilities not designed for such processes.[4]

-

Wittig Reaction : The Wittig reaction is a classic and reliable method for olefination, converting aldehydes or ketones into alkenes.[5][6] For this target molecule, the synthesis would likely begin with 4-fluoro-2-methoxybenzaldehyde. While effective, this multi-step approach (synthesis of the phosphonium ylide followed by the olefination reaction) generates a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification and adds to the waste stream, making it less desirable for large-scale production.[6][7]

-

Grignard & Organolithium Reactions : The use of vinylmagnesium bromide or vinyllithium offers a direct route via coupling with an aryl halide.[4] These reagents are extremely powerful nucleophiles but are also highly basic and pyrophoric, requiring strictly anhydrous conditions and specialized handling protocols, which can increase operational complexity and risk on a large scale.[8][9]

-

Cross-Coupling Methodologies : Palladium-catalyzed cross-coupling reactions have become the dominant strategy for C-C bond formation due to their high functional group tolerance, milder reaction conditions, and broad applicability. For the synthesis of this compound, two particular methods stand out for their scalability and efficiency:

-

Suzuki-Miyaura Coupling : This reaction utilizes a vinylboron species (e.g., boronic acid or its esters) and an aryl halide.[10] The reagents are generally stable, commercially available, and the reaction conditions are well-tolerated by a wide range of functional groups, making it a highly reliable and versatile choice.[10][11]

-

Silicon-Based Cross-Coupling : A more modern alternative that uses inexpensive and non-toxic organosilicon reagents, such as divinyltetramethyldisiloxane (DVDS), as the vinyl source.[3][12] This approach avoids the use of boron or tin reagents and represents a greener and potentially more cost-effective industrial process.

-

Based on this analysis, this guide will provide detailed protocols for the Suzuki-Miyaura Coupling and the Silicon-Based Cross-Coupling as the most recommended routes for the large-scale preparation of this compound.

Recommended Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] For this synthesis, we couple the readily available 2-Bromo-4-fluoro-1-methoxybenzene with Potassium vinyltrifluoroborate .

Causality behind Experimental Choices:

-

Starting Material : 2-Bromo-4-fluoro-1-methoxybenzene is chosen over the iodo-analogue due to its lower cost and sufficient reactivity. The chloro-analogue would require more active and expensive catalyst systems.

-

Vinyl Source : Potassium vinyltrifluoroborate is a crystalline, air- and moisture-stable solid, making it exceptionally easy to handle in a large-scale setting compared to vinylboronic acid or its esters.

-

Catalyst System : A combination of a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is selected. This combination forms a highly active Pd(0) species in situ, which is efficient at performing the oxidative addition into the aryl bromide C-Br bond, often the rate-limiting step.[13]

-

Base and Solvent : Potassium Carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient to facilitate the crucial transmetalation step. A biphasic solvent system of Toluene and water is used to dissolve both the organic-soluble aryl halide and catalyst and the water-soluble borate salt and base, allowing the reaction to proceed efficiently at the interface.

Catalytic Cycle Visualization

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Bromo-4-fluoro-1-methoxybenzene | ≥98% | Sigma-Aldrich | Starting aryl halide. |

| Potassium vinyltrifluoroborate | ≥97% | Combi-Blocks | Stable, solid vinyl source. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Palladium precatalyst. Handle with appropriate PPE. |

| XPhos | ≥98% | Sigma-Aldrich | Buchwald ligand. Air-sensitive, handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base. Ensure it is dry. |

| Toluene | Anhydrous | J.T. Baker | Solvent. Purify using a solvent purification system if necessary.[14] |

| Deionized Water | N/A | In-house | Degassed before use. |